molecular formula C16H34Sn B090728 Di-n-octyltin CAS No. 15231-44-4

Di-n-octyltin

Cat. No. B090728
CAS RN: 15231-44-4
M. Wt: 345.2 g/mol
InChI Key: HGQSXVKHVMGQRG-UHFFFAOYSA-N
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Description

Di-n-octyltin Oxide is a chemical compound with the molecular formula C16H34OSn and a molecular weight of 361.16 . It is a solid substance at 20℃ .


Synthesis Analysis

Di-n-octyltin Oxide can be produced by hydrolyzing di-n-octyltin dihalide with aqueous alkali in the presence of a hydrocarbon solvent . This process forms di-n-octyltin oxide in a reaction mixture, which is maintained at a temperature between 60°C and 100°C during the hydrolysis .


Molecular Structure Analysis

Di-n-octyltin compounds share the characteristic element of a central tin atom carrying one to four octyl groups . As tin is capable of forming four direct bonds to other groups or elements, said octyl groups are typically supplemented by either chloride or oxygen .


Chemical Reactions Analysis

Octyltin compounds are used as intermediates in the production of polymer stabilizers (PVC heat stabilizers), as reagents in organic synthesis, as well as catalysts in esterification, trans-esterification, and as curing agents for urethanes and silicones .


Physical And Chemical Properties Analysis

Di-n-octyltin compounds are solid (powder) or liquid, and their color varies from white or clear to brown . They are difficult to ignite, almost insoluble in natural water, and substantially non-volatile .

Scientific Research Applications

  • DNA Interaction and Mutagenicity : Di-n-octyltin dichloride (DOTC) has been studied for its interaction with DNA and its potential genotoxic effects. While it did not induce mutagenesis in some assays, it showed mutagenic effects in V79 Chinese hamster cells, highlighting the need for further research on its long-term toxicity, particularly its carcinogenic potential (Westendorf & Marquardt, 1986).

  • Acute Toxicity Studies : Research on white mice revealed the acute toxic effects of various di-n-octyltin compounds, demonstrating signs of acute intoxication and histological changes in organs like liver and kidney (Pelikan, Černý & Polster, 1970).

  • Electrochemical Behavior : Di-n-octyltin dithioglycolate's electrochemical behavior was analyzed, revealing insights into its oxidation and reduction processes. This research is significant for the development of methods to detect these compounds at very low levels (Fleet & Fouzder, 1975).

  • Lack of Covalent Binding to DNA : Studies showed that di-n-octyltin dichloride does not bind covalently to DNA in vivo or in vitro, indicating no direct genotoxic activity via DNA binding (Sagelsdorff et al., 1990).

  • Cytotoxic Activity Against Tumor Cells : Certain diorganotin(IV) compounds, including di-n-octyltin derivatives, have been tested for cytotoxic activity against human tumor cell lines, showing varying levels of effectiveness (Gielen & Willem, 1992).

  • Suppression of Immune System : Di-n-octyltin dichloride has been found to suppress thymus-dependent immunity in rats, indicating its potential impact on the immune system (Seinen et al., 1977).

  • Developmental Toxicity in Mice : Research on the developmental toxicity of octyltin stabilizers in mice revealed that these compounds are embryo-fetotoxic and can induce developmental effects (Faqi, Schweinfurth & Chahoud, 2001).

  • Migration from PVC in Food Packaging : A review on the migration of di-n-octyltin compounds used as stabilizers in poly(vinyl chloride) (PVC) for food packaging highlighted concerns regarding their migration into food and food simulants (Senich, 1982).

Safety And Hazards

Di-n-octyltin compounds are harmful or toxic when swallowed, depending on their nature . They also cause skin irritation or allergic reactions, as well as severe damage to the eyes . They should be avoided by pregnant women or those who want to become pregnant due to their potential to affect fertility or cause damage to the fetus . In addition, some compounds are suspected of causing genetic defects or cancer .

properties

IUPAC Name

dioctyltin
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C8H17.Sn/c2*1-3-5-7-8-6-4-2;/h2*1,3-8H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGQSXVKHVMGQRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC[Sn]CCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H34Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101017140
Record name Dioctylstannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101017140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Di-n-octyltin

CAS RN

15231-44-4, 94410-05-6
Record name Dioctylstannane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15231-44-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Stannane, dioctyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015231444
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tin(2 ), dioctyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094410056
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dioctylstannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101017140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Three di-n-octyltin stabilizers (A,B,C) were prepared from this product by reacting the thiomalate with different proportions of di-n-octyltin oxide. In each instance, the thiomalate was warmed to 55° C, di-n-octyltin oxide added with stirring during a half-hour period, and water aspirator vacuum applied while warming to 80° C, then holding at 80° C for 2 hours to complete the removal of by-product water.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
555
Citations
AH Penninks, L Hilgers, W Seinen - Toxicology, 1987 - Elsevier
… di-n-octyltin derivatives are used. In food grade PVC wrappings and containers, especially di-n-octyltin maleate and di-n-octyltin … in rats the main action of di-n-octyltin dichloride (DOTC) …
Number of citations: 16 www.sciencedirect.com
ECM Tonk, A Verhoef, LJJ de la Fonteyne… - Reproductive …, 2011 - Elsevier
… Rats were exposed to di-n-octyltin dichloride (DOTC) by gavage from postnatal day (PND) 10 through PND 21 and via the diet after weaning using a benchmark dose (BMD) approach. …
Number of citations: 26 www.sciencedirect.com
S Mahrous, TA Hanfy - Journal of applied polymer science, 2009 - Wiley Online Library
… dielectric modulus as a function of frequency for CPVC stabilized with di-n-octyltin maleate. … loss of the peaks because of the addition of di-n-octyltin maleate. Compared with that of pure …
Number of citations: 18 onlinelibrary.wiley.com
DMG de Groot, L Linders, R Kayser… - Toxicology …, 2023 - Taylor & Francis
… We previously found adverse effects of di-n-octyltin dichloride (DOTC) on maternal and developing immune systems of rats in an extended one-generation reproductive toxicity study …
Number of citations: 3 www.tandfonline.com
ECM Tonk, DMG de Groot, AH Penninks… - Toxicology letters, 2011 - Elsevier
… Di-n-octyltin dichloride (DOTC) is used as a stabilizer in polyvinyl chloride plastics and is shown to cause thymus atrophy and suppression of thymus-dependent immune responses in …
Number of citations: 28 www.sciencedirect.com
Z Pelikan, E Černý, M Polster - Food and cosmetics toxicology, 1970 - Elsevier
… Being unable to find any paper dealing in detail with either the clinical or the morphological findings in mice given di-n-octyltin compounds by stomach tube, we undertook this study of …
Number of citations: 8 www.sciencedirect.com
SG Volsen, N Barrass, MP Scott, K Miller - International journal of …, 1989 - Elsevier
Experiments have been performed to characterise early changes in the proliferative capacity and phenotypic makeup of thymocytes obtained from DOTC-treated PVG rats. The analysis …
Number of citations: 14 www.sciencedirect.com
G Hennighausen, P Lange - Mechanism of Toxic Action on Some Target …, 1979 - Springer
The effects of di-n-octyltin dichloride (DOTC) on the thymus in mice were studied in dependence on the route of administration. Single administrations of 30, 60 and 120 mg/kg of DOTC …
Number of citations: 11 link.springer.com
TSB Baul, W Rynjah, E Rivarola, C Pettinari… - Journal of …, 2007 - Elsevier
… The present contribution details the preparation and spectroscopic characterization of some di-n-octyltin(IV) complexes of 5-[(E)-2-(aryl)-1-diazenyl]-2-hydroxybenzoic acid (Fig. 1), …
Number of citations: 17 www.sciencedirect.com
J Westendorf, H Marquardt - Arzneimittel-forschung, 1986 - europepmc.org
The organo-metallic compound di-n-octyltin dichloride (DOTC) is used as an additive to plastics. Since it is, therefore, present in the human environment, its long-term toxicity, …
Number of citations: 12 europepmc.org

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